tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-Butyl Group: tert-Butyl groups are often introduced using tert-butyl esters or tert-butyl halides under basic conditions.
Ethoxy and Methyl Group Addition: These groups can be introduced through alkylation reactions using ethyl and methyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology and Medicine
In biology and medicine, such compounds might be investigated for their potential therapeutic properties. They could act as enzyme inhibitors, receptor agonists, or antagonists, depending on their structure and functional groups.
Industry
In industry, these compounds could be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate would depend on its specific interactions with biological targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine carboxylates, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-ethoxy-2-methyl-3-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO5/c1-6-20-13(18)10(2)12(17)11-8-7-9-16(11)14(19)21-15(3,4)5/h10-11H,6-9H2,1-5H3/t10?,11-/m0/s1 |
InChI Key |
ZASKAGBUBHJMCG-DTIOYNMSSA-N |
Isomeric SMILES |
CCOC(=O)C(C)C(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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